2-[(naphthalen-1-ylmethyl)sulfanyl]aniline
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Overview
Description
2-[(naphthalen-1-ylmethyl)sulfanyl]aniline is an organic compound with the molecular formula C17H15NS It is characterized by the presence of a naphthalene ring attached to a sulfanyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-1-ylmethyl)sulfanyl]aniline typically involves the reaction of naphthalen-1-ylmethanethiol with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-1-ylmethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(naphthalen-1-ylmethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(naphthalen-1-ylmethyl)sulfanyl]aniline involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The naphthalene ring may also interact with hydrophobic pockets in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(naphthalen-2-ylmethyl)sulfanyl]aniline
- 2-[(phenylmethyl)sulfanyl]aniline
- 2-[(benzyl)sulfanyl]aniline
Uniqueness
2-[(naphthalen-1-ylmethyl)sulfanyl]aniline is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also adds to its distinct properties compared to other similar compounds.
Properties
CAS No. |
1019358-65-6 |
---|---|
Molecular Formula |
C17H15NS |
Molecular Weight |
265.4 |
Purity |
0 |
Origin of Product |
United States |
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